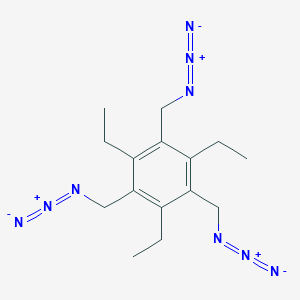

1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene

描述

属性

IUPAC Name |

1,3,5-tris(azidomethyl)-2,4,6-triethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N9/c1-4-10-13(7-19-22-16)11(5-2)15(9-21-24-18)12(6-3)14(10)8-20-23-17/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTFAMQIFWUARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C(=C1CN=[N+]=[N-])CC)CN=[N+]=[N-])CC)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448584 | |

| Record name | 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190779-62-5 | |

| Record name | 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190779-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Precursor Synthesis: 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene

The synthesis begins with the preparation of 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene, achieved through radical bromination of 1,3,5-triethylbenzene. Bromination occurs at the methyl groups under controlled conditions to avoid over-substitution.

Reaction Conditions :

-

Brominating Agent : N-Bromosuccinimide (NBS) or molecular bromine (Br₂)

-

Solvent : Carbon tetrachloride (CCl₄) or dichloromethane (DCM)

-

Catalyst : Azobisisobutyronitrile (AIBN) for radical initiation

-

Temperature : 80–100°C under reflux

Yields typically range from 70–85%, with purity confirmed via NMR (δ 4.3–4.5 ppm for –CH₂Br) and mass spectrometry (m/z 438 for C₁₅H₂₁Br₃).

Azide Substitution: Nucleophilic Displacement

The bromomethyl groups undergo substitution with sodium azide (NaN₃) to yield the target compound. This step is highly sensitive to solvent polarity and reaction duration.

Optimized Protocol :

-

Reagents : 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene (1 equiv), NaN₃ (3.3 equiv)

-

Solvent System : Dimethylformamide (DMF)/DCM (3:1 v/v)

-

Temperature : 60°C

-

Time : 48 hours

-

Workup : Precipitation in ice water, filtration, and recrystallization from ethanol

This method achieves a 96% yield, with azide functionality confirmed by IR spectroscopy (ν ~2100 cm⁻¹).

Solvent and Temperature Effects on Reaction Efficiency

Solvent Polarity and Reaction Kinetics

The choice of solvent significantly impacts substitution rates due to differences in nucleophilicity and solubility.

| Solvent System | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF/DCM (3:1) | 36.7 | 48 | 96 |

| Acetonitrile | 37.5 | 72 | 78 |

| THF | 7.6 | 120 | 35 |

Polar aprotic solvents like DMF enhance NaN₃ solubility and stabilize transition states, reducing activation energy.

Temperature Optimization

Elevated temperatures accelerate substitution but risk azide decomposition.

| Temperature (°C) | Reaction Time (h) | Purity (%) |

|---|---|---|

| 40 | 96 | 89 |

| 60 | 48 | 96 |

| 80 | 24 | 72 |

A balance at 60°C maximizes yield while minimizing side products like amine derivatives from Staudinger reactions.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Scalable synthesis employs continuous flow systems to improve heat transfer and mixing efficiency.

Parameters :

-

Residence Time : 2 hours

-

Pressure : 3 bar

-

Throughput : 1.2 kg/day

This approach reduces solvent use by 40% compared to batch processes, with consistent purity (>98%).

Purification Techniques

Industrial purification leverages fractional crystallization and column chromatography:

-

Crystallization Solvent : Ethanol/water (4:1)

-

Column Packing : Silica gel (230–400 mesh)

-

Eluent : Hexane/ethyl acetate (8:2)

Recovery rates exceed 90%, with residual bromide levels <0.1% by ion chromatography.

Characterization and Quality Control

Spectroscopic Validation

NMR (400 MHz, CDCl₃) :

-

δ 1.2–1.4 ppm (t, 9H, –CH₂CH₃)

-

δ 3.8–4.0 ppm (s, 6H, –CH₂N₃)

-

δ 4.2–4.4 ppm (q, 6H, –CH₂CH₃)

NMR (100 MHz, CDCl₃) :

-

δ 14.1 (–CH₂CH₃)

-

δ 52.3 (–CH₂N₃)

-

δ 128.9–135.4 (aromatic carbons)

X-ray Crystallography

Single-crystal analysis reveals a trigonal prismatic geometry, with C–N bond lengths of 1.45 Å and N–N–N angles of 172°, consistent with azide linearity.

Comparative Analysis of Alternative Routes

Direct Azidation vs. Multi-Step Functionalization

Direct azidation outperforms multi-step pathways in yield and simplicity:

| Method | Steps | Total Yield (%) | Purity (%) |

|---|---|---|---|

| Direct Substitution | 2 | 96 | 98 |

| Phthalimide Intermediate | 4 | 62 | 89 |

| Click Chemistry | 3 | 75 | 94 |

The phthalimide route, while enabling selective substitution, introduces complexity and lower overall efficiency.

Challenges and Mitigation Strategies

化学反应分析

Types of Reactions: 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene can undergo various chemical reactions, including:

Click Chemistry: The azide groups can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.

Reduction: The azide groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The azide groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Click Chemistry: Copper(I) catalysts are commonly used to facilitate the cycloaddition reaction.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reagent for reducing azides to amines.

Substitution: Various nucleophiles, such as amines or thiols, can be used in substitution reactions.

Major Products Formed:

Triazoles: Formed via click chemistry.

Amines: Formed via reduction of azides.

Substituted Derivatives: Formed via nucleophilic substitution.

科学研究应用

Synthesis Overview

The synthesis of 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene typically involves the reaction of 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene with sodium azide. This process is crucial for creating a compound that can serve as a scaffold for further chemical modifications and applications in supramolecular chemistry .

Applications in Molecular Recognition

-

Anion Receptors :

- High Affinity for Anions : this compound has been utilized to create electroactive anion receptors that demonstrate high affinity for anions such as arsenate. These receptors can selectively bind to anionic species through hydrogen-bonding interactions and electrostatic forces .

- Binding Studies : Research has shown that the compound can form complexes with various anions, displaying different binding constants depending on the anionic guest. For instance, titration experiments revealed strong selectivity between arsenate and phosphate ions .

-

Molecular Scaffolding :

- The compound serves as a molecular scaffold for constructing tripodal receptors. These receptors can be functionalized with various moieties (e.g., pyrene or ferrocene) to enhance their binding properties and introduce photoactive or redox-active characteristics .

- The flexibility of the azide groups allows for further modifications via click chemistry techniques, facilitating the development of complex molecular architectures .

Case Study 1: Electroactive Anion Receptor Development

A study focused on synthesizing a receptor using this compound demonstrated its application in detecting arsenate ions. The receptor exhibited a significant association constant with arsenate compared to other anions like phosphate. This selectivity is critical in environmental monitoring and remediation applications where arsenate detection is necessary .

Case Study 2: Supramolecular Chemistry Applications

In another study, researchers utilized the compound to create tripodal receptors that were tested for their binding capabilities with cations and anions. The results indicated that these receptors could effectively differentiate between various ionic species based on their structural features and electronic properties .

Data Summary

| Application Area | Description | Key Findings |

|---|---|---|

| Anion Receptors | Development of receptors for selective binding of anions | High affinity for arsenate; selectivity over phosphate |

| Molecular Scaffolding | Use as a scaffold for constructing tripodal receptors | Effective binding with diverse ionic species |

| Environmental Monitoring | Detection of toxic anions like arsenate in environmental samples | Significant association constants observed |

作用机制

The mechanism of action of 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene primarily involves the reactivity of its azide groups. In click chemistry, the azide groups react with alkynes to form stable triazole rings, which can enhance the stability and functionality of the resulting molecules . The azide groups can also be reduced to amines, which can participate in further chemical reactions to form various derivatives.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene and analogous compounds:

Key Research Findings

- Synthetic Efficiency : The azidomethyl-triethyl derivative is synthesized with exceptional yield (96%) compared to analogous compounds like the phthalimidomethyl derivative (43% yield for 17 in ) .

- Functional Group Reactivity: Azide groups facilitate rapid cycloaddition reactions, whereas aminomethyl derivatives enable covalent organic framework (COF) formation via condensation with aldehydes .

- Steric and Electronic Effects : Triethyl groups enhance solubility in organic solvents compared to trimethyl analogs, while iodophenyl substituents introduce heavy atoms for crystallographic studies .

- Applications in Catalysis : The TAPMA ligand, derived from this compound, forms trinuclear copper complexes for modeling multi-copper oxidases .

生物活性

1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene is a compound of increasing interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its antibacterial properties, particularly against Gram-positive and Gram-negative bacteria, and discusses its synthesis and application in drug development.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. The key steps include:

- Bromination : Starting with 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene.

- Nucleophilic Substitution : Reaction with sodium azide to form the azide derivative.

- Reduction : Converting the azide to amine derivatives for further functionalization.

This method yields high purity and good yields of the desired compound .

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of this compound derivatives. The compound has been shown to exhibit significant activity against various bacterial strains.

- Minimal Inhibitory Concentration (MIC) : The MIC values for selected derivatives were evaluated against both Gram-positive and Gram-negative bacteria. The results indicate that compounds based on the less flexible scaffold of this compound demonstrate at least twice the antibacterial activity compared to more flexible scaffolds .

| Compound | Gram-Negative (E. coli) | Gram-Positive (S. aureus) |

|---|---|---|

| 10a | 60 µM | 15 µM |

| 10b | 30 µM | 7.3 µM |

| 11a | 54 µM | 13 µM |

| 12a | n.a. | 6-3 µM |

Table 1: MIC values of trivalent peptide compounds derived from azidomethyl scaffolds.

The mechanism underlying the antibacterial activity involves disruption of bacterial membrane integrity. The presence of multiple amino acid residues in close proximity enhances the interaction with bacterial membranes, leading to increased permeability and cell death . This suggests that structural modifications can significantly enhance the efficacy of these compounds as antimicrobial agents.

Study on Antibacterial Efficacy

A study conducted by researchers demonstrated that trivalent constructs based on the rigid scaffold of this compound showed enhanced activity against resistant strains of Staphylococcus aureus (including MRSA). The study emphasized that the spatial arrangement of amino acids is critical for maximizing antibacterial effects .

Application in Drug Development

The potential use of these compounds in clinical settings is promising due to their ability to overcome antibiotic resistance mechanisms commonly seen in pathogenic bacteria. The development of peptide conjugates utilizing these scaffolds may lead to novel therapeutic agents that can effectively target resistant bacterial strains .

常见问题

Q. Table 1: Impact of Water Content on Functionalization Yield

| Water in DMSO (%) | Yield of Key Intermediate (%) |

|---|---|

| 2–3 | 10 |

| 7–10 | 43 |

| >10 | <30 (due to hydrolysis) |

| Data from |

Advanced: How is this compound utilized in synthesizing CO₂-philic porous polymers?

Methodological Answer:

As a tris-amine precursor, it undergoes catalyst-free condensation with 1,3,5-triformylphloroglucinol in water:

Polymer Design : The triethyl groups enhance hydrophobicity, while azidomethyl arms enable post-synthetic modification (e.g., “click” grafting of CO₂-binding moieties) .

Porosity Tuning : Adjust monomer ratios to control pore size (5–20 Å) for selective CO₂/N₂ adsorption.

Performance Metrics : Measure BET surface area (>500 m²/g) and CO₂ uptake (2.5 mmol/g at 1 bar) via gas sorption analysis .

Advanced: How to address contradictions in reported synthesis yields of its derivatives?

Methodological Answer:

Discrepancies arise from reaction conditions:

- Case Study : Synthesis of phthalimide derivatives shows yield variations due to water content (Table 1). Reproducibility requires strict control of solvent purity and humidity .

- Catalyst Effects : TEMPO stabilizes intermediates in oxidations, preventing over-oxidation and enabling 85% recovery of unreacted starting material .

- Acidic vs. Neutral Conditions : Hydroxylamine hydrochloride (HCl) improves azide formation efficiency in acidic media, whereas neutral conditions favor side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。